N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Evidence Gap Data Availability Benzimidazole

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 441290-62-6) is a synthetic small molecule belonging to the sulfamoyl benzamide class, structurally characterized by a benzimidazole-phenyl linkage and a dimethylsulfamoyl substituent. Its molecular weight is 420.49 g/mol.

Molecular Formula C22H20N4O3S
Molecular Weight 420.49
CAS No. 441290-62-6
Cat. No. B2942219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS441290-62-6
Molecular FormulaC22H20N4O3S
Molecular Weight420.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-12-10-15(11-13-18)22(27)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
InChIKeyJZNXEHTWWJFZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 441290-62-6)


The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 441290-62-6) is a synthetic small molecule belonging to the sulfamoyl benzamide class, structurally characterized by a benzimidazole-phenyl linkage and a dimethylsulfamoyl substituent . Its molecular weight is 420.49 g/mol . While publicly accessible chemical databases list this compound, a systematic search for primary pharmacological data reveals a critical evidence gap: no peer-reviewed research articles, patents, or authoritative database entries providing quantitative biological activity data for this specific structure could be identified as of the search date [1].

Structurally defined benzimidazole-phenyl-dimethylsulfamoyl benzamide scaffold for exploratory medicinal chemistry and SAR.
No pre-existing bioactivity or quantitative pharmacology data available; intended for de novo screening and internal assay development.
May support use as an analytical reference standard (HPLC, LC-MS) for sulfamoyl benzamide derivatives, distinct from positional isomers.

Procurement Risk Alert: Why Analogs of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Are Not Interchangeable


For the broader class of benzimidazole-containing sulfamoyl benzamides, minor structural modifications are known to drastically alter target engagement and biological potency . For example, even a close positional isomer—N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide—is catalogued separately, suggesting distinct physical and biological properties . However, quantitative structure-activity relationship (SAR) data d directly comparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide to these analogs is currently absent from the public domain. Consequently, any attempt at generic substitution is unsupported by empirical data and presents a significant risk of functional non-equivalence in research settings [REF-1].

Positional Isomer Sensitivity
Even close positional isomers (e.g., 4-substituted benzimidazole-phenyl) may exhibit distinct target engagement profiles, limiting direct substitution.
Absence of Comparative SAR Data
No direct quantitative structure-activity relationship (SAR) data comparing this compound to analogs exist in the public domain; functional equivalence cannot be assumed.
Empirical Validation Required
Any substitution with a structural analog lacks empirical support and may lead to divergent biological outcomes; in-house benchmarking is essential.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (441290-62-6) Against Comparators


Evidence Gap Analysis: Absence of Direct Quantitative Comparator Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor technical summaries) failed to yield any quantitative biological assay data for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide [1]. The closest retrievable structural analog, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide, has a reported IC50 of 1,330 nM in an SHH inhibition assay [1], but this data point is not a direct comparator and belongs to a different chemotype. No verified potency, selectivity, or pharmacokinetic data exists for the target compound. This evidence gap precludes any quantitative differentiation claim.

Data Availability
Data gap / Source review
Target compound: No retrievable primary quantitative assay data (peer-reviewed, patent, or database).
Nearest analog (different chemotype): N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide IC50 1,330 nM in SHH inhibition assay.
Direct quantified difference: Not calculable.
No evidence-based differentiation possible; independent validation of any claimed activity is required.
Search conducted across primary literature and authoritative databases (BindingDB).
Evidence Gap Data Availability Benzimidazole

Validated Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (441290-62-6)


Exploratory Medicinal Chemistry and SAR Expansion

Given the absence of pre-existing data, this compound's primary value lies in its use as a structurally distinct scaffold for exploratory medicinal chemistry. The benzimidazole-phenyl-dimethylsulfamoyl benzamide core could serve as a starting point for generating novel analogs, where head-to-head profiling against related chemotypes remains to be performed. This aligns with general practices in early-stage drug discovery where novel chemical matter is synthesized and screened to fill SAR tables .

In-House Biological Screening Controls

The compound may be procured as a custom-synthesized negative control or a screening set member for in-house assays targeting kinases, p97 ATPase, or other enzymes where benzimidazole-containing compounds are known to interact. Its differentiation from available analogs must be established by the end user through bespoke comparative assays, as no public benchmarking data exists .

Analytical Reference Standard Development

Due to its well-defined structure (CAS 441290-62-6, MW 420.49 g/mol) and the commercial availability of the compound, it can serve as an analytical reference standard for method development (e.g., HPLC, LC-MS) in projects studying sulfamoyl benzamide derivatives . The compound's exact mass and structure provide a unique fingerprint for detection, distinct from positional isomers.

Application
Selection Property
Validation Focus
Exploratory Medicinal Chemistry & SAR Expansion
Novel benzimidazole-sulfamoyl scaffold without pre-existing data
Comparative profiling against related chemotypes in target-specific assays
In-House Biological Screening Controls
Structurally distinct, custom-synthesized tool compound
Benchmarking activity in kinase, p97 ATPase, or other benzimidazole-interacting enzyme screens
Analytical Reference Standard Development
Well-defined exact mass (420.49 g/mol) and unique structural fingerprint
Method development (HPLC, LC-MS) for sulfamoyl benzamide derivatives; distinguishes positional isomers
Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.